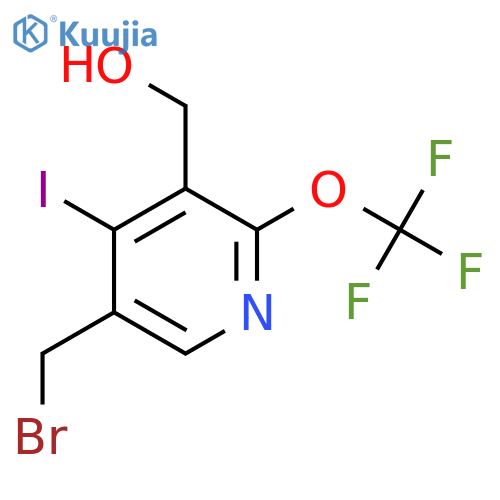

Cas no 1806252-42-5 (5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol)

1806252-42-5 structure

商品名:5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol

CAS番号:1806252-42-5

MF:C8H6BrF3INO2

メガワット:411.942424297333

CID:4838177

5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol

-

- インチ: 1S/C8H6BrF3INO2/c9-1-4-2-14-7(16-8(10,11)12)5(3-15)6(4)13/h2,15H,1,3H2

- InChIKey: ZNXZHUOGRDKZMN-UHFFFAOYSA-N

- ほほえんだ: IC1C(CBr)=CN=C(C=1CO)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 232

- トポロジー分子極性表面積: 42.4

- 疎水性パラメータ計算基準値(XlogP): 2.7

5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029088291-1g |

5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol |

1806252-42-5 | 97% | 1g |

$1,519.80 | 2022-03-31 |

5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol 関連文献

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

1806252-42-5 (5-(Bromomethyl)-4-iodo-2-(trifluoromethoxy)pyridine-3-methanol) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量